molecular formula C11H11NO3 B117909 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one CAS No. 33417-17-3

3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B117909
CAS No.: 33417-17-3
M. Wt: 205.21 g/mol
InChI Key: CBMTTXBZZZABGG-UHFFFAOYSA-N
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Description

“3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one” is a product of a human-derived Enterocloster strain . It was found to inhibit nitric oxide production, demonstrating a 50% inhibitory activity (IC 50) of 34 µm for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .


Synthesis Analysis

An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .


Molecular Structure Analysis

The planar structure of “this compound” was determined using nuclear magnetic resonance and mass spectroscopy . The chirality of the compound was implied as S by comparing the optical rotation value of the compound with literature reports of the synthesized compounds .


Chemical Reactions Analysis

The compound was isolated from Enterocloster sp. RD014215 cultured under anaerobic conditions . Its structure is similar to that of convolutamydine A, a metabolite isolated from a marine bryozoan .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C11H11NO3 . Its average mass is 205.210 Da and its monoisotopic mass is 205.073898 Da . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 450.2±45.0 °C at 760 mmHg, and a flash point of 226.1±28.7 °C .

Scientific Research Applications

Synthesis Techniques

  • A study by Adib et al. (2010) describes an efficient three-component synthesis of 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones using N-isocyaniminotriphenylphosphorane, an isatin, and a carboxylic acid under mild conditions (Adib et al., 2010).

Reactivity and Application in Synthesis

  • England et al. (2007) explored the reactivity of the quasi-antiaromatic 2H-indol-2-one ring system, finding it can be generated by treating a 3-hydroxy-substituted 1,3-dihydroindol-2-one with a Lewis acid. This process allowed for the smooth addition of various pi-nucleophiles to create substituted oxindoles and spiro-substituted oxindoles (England et al., 2007).

Antimicrobial Activity

  • El-Gendy and Ahmedy (2000) synthesized 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones and evaluated their antimicrobial activity, with some compounds showing significant growth inhibitory effects against various microorganisms (El-Gendy & Ahmedy, 2000).

Eco-Friendly Synthesis Approaches

  • Chen et al. (2010) synthesized 3-Hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one using an eco-friendly method. The study provided insights into its crystal structure and intermolecular hydrogen bond formation (Chen et al., 2010).

Pharmaceutical Applications

  • A study by Singh and Nagpal (2005) focused on synthesizing eco-friendly fungicides and bactericides from indole-2,3-dione derivatives. They explored diorganosilicon(IV) complexes of these derivatives for their antimicrobial activity and toxicity in male albino rats (Singh & Nagpal, 2005).

Antioxidant Activity

  • Gupta, Kalpana, and Malik (2012) synthesized new 3-substituted-2-oxindole derivatives from isatins and evaluated their in vitro antioxidant activities. They found that some of these compounds exhibited significant antioxidant activity at low concentrations (Gupta et al., 2012).

Properties

IUPAC Name

3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)6-11(15)8-4-2-3-5-9(8)12-10(11)14/h2-5,15H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMTTXBZZZABGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036242
Record name 3-Hydroxy-3-acetonyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33417-17-3
Record name 1,3-Dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33417-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3-acetonyl-2-oxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033417173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33417-17-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-3-acetonyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical reaction used to synthesize 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one and its analogs?

A1: The synthesis of this compound, also known as 3-hydroxy-3-acetonyloxindole, involves the condensation reaction of substituted isatins with ketones, primarily acetone. [] This reaction yields analogs of the compound, with potential variations depending on the specific isatin and ketone used. You can find more details about this synthesis in the research paper: [] Synthesis of potential anticonvulsants: condensation of isatins with acetone and related ketones.

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